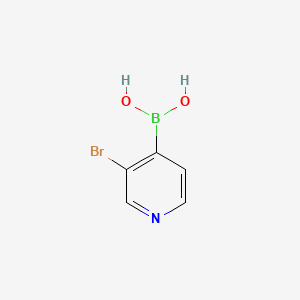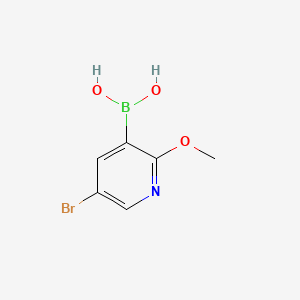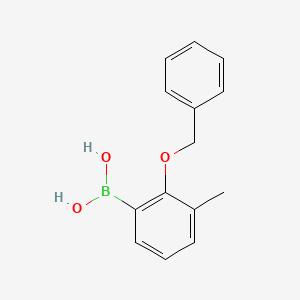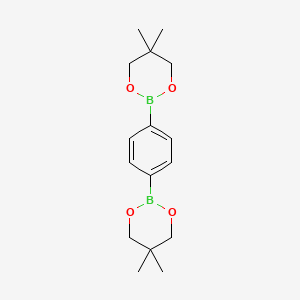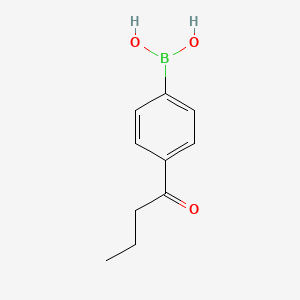![molecular formula C10H12BrNOSi B1289967 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine CAS No. 1131335-72-2](/img/structure/B1289967.png)
6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine
Overview
Description
6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine is an organic compound with the molecular formula C10H12BrNOSi and a molecular weight of 270.20 g/mol . It is a derivative of furo[3,2-b]pyridine, characterized by the presence of a bromine atom and a trimethylsilyl group attached to the furo[3,2-b]pyridine core .
Preparation Methods
The synthesis of 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine typically involves the bromination of 2-(trimethylsilyl)furo[3,2-b]pyridine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent . The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control .
Chemical Reactions Analysis
6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran or dimethylformamide . The major products formed depend on the specific reaction and reagents used .
Scientific Research Applications
6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors . The presence of the bromine and trimethylsilyl groups can influence its binding affinity and selectivity towards these targets . The pathways involved in its action depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine can be compared with other similar compounds, such as:
5-Bromo-2-(trimethylsilyl)furo[2,3-b]pyridine: This compound has a similar structure but with the bromine atom in a different position.
6-Bromo-2-(dimethoxymethyl)furo[3,2-b]pyridine: This compound has a dimethoxymethyl group instead of a trimethylsilyl group.
6-Bromo-2-((tert-butyldimethylsilyloxy)methyl)furo[3,2-b]pyridine: This compound has a tert-butyldimethylsilyloxy group instead of a trimethylsilyl group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the trimethylsilyl group, which can influence its reactivity and applications .
Properties
IUPAC Name |
(6-bromofuro[3,2-b]pyridin-2-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNOSi/c1-14(2,3)10-5-8-9(13-10)4-7(11)6-12-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYOZGPZWPDQKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC2=C(O1)C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629819 | |
| Record name | 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131335-72-2 | |
| Record name | 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131335-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


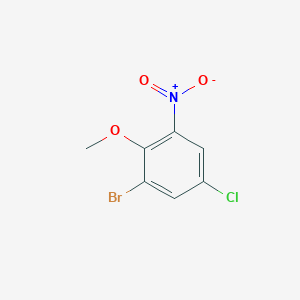
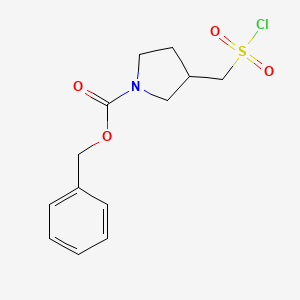
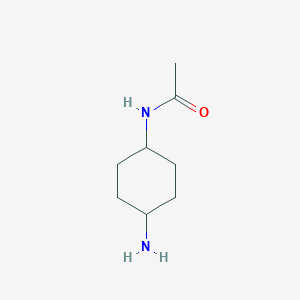

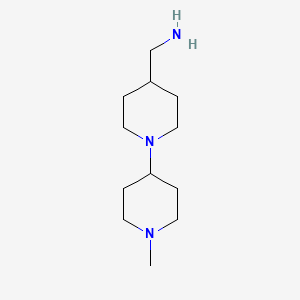
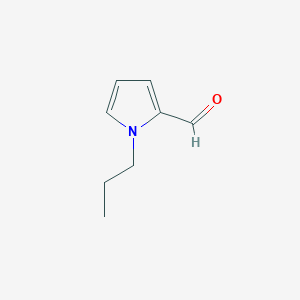

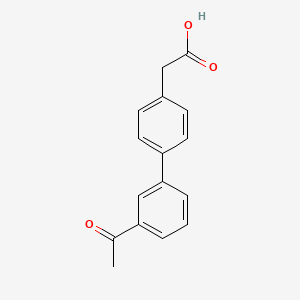
![4-[3-(Benzyloxy)phenyl]phenylacetic acid](/img/structure/B1289910.png)
